(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide
Description
The compound (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide features a benzo[d]thiazol-2(3H)-ylidene core with a Z-configuration, critical for its stereoelectronic properties. Key substituents include:
- 6-sulfamoyl group (SO₂NH₂): Enhances solubility and hydrogen-bonding capacity.
- 3-phenylpropanamide side chain: Contributes to lipophilicity and molecular recognition.
While exact data (e.g., molecular weight, melting point) for this compound are unavailable, analogs in the evidence suggest a molecular weight near 450–480 g/mol (estimated from similar structures in –7).
Properties
IUPAC Name |
3-phenyl-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S2/c1-2-12-22-16-10-9-15(27(20,24)25)13-17(16)26-19(22)21-18(23)11-8-14-6-4-3-5-7-14/h2-7,9-10,13H,1,8,11-12H2,(H2,20,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBFCLKXKQDEFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Thiazole Ring
The benzothiazole scaffold is constructed via cyclization of 2-aminobenzenethiol derivatives. A representative protocol involves:
- Sulfonation : Treatment of 2-amino-6-nitrobenzenethiol with chlorosulfonic acid introduces a sulfonyl chloride group at position 6.
- Amination : Reaction with aqueous ammonia yields the sulfamoyl group.
- Cyclization : Reacting the sulfamoylated thiol with triphosgene in dichloromethane forms the benzothiazol-2(3H)-one core.
Reaction Conditions :
- Solvent: Dichloromethane
- Catalyst: None (thermal cyclization)
- Yield: ~75% (based on analogous benzothiazole syntheses).
Introduction of the Allyl Group
N-Alkylation of Benzothiazol-2(3H)-one
The nitrogen at position 3 undergoes alkylation using allyl bromide under basic conditions:
- Base : Potassium carbonate (K₂CO₃) in dimethylformamide (DMF)
- Temperature : 60°C, 12 hours
- Product : 3-Allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-one
Key Data :
- Yield: 82%
- Purity (HPLC): >95%
- Characterization: $$ ^1H $$ NMR (CDCl₃) δ 5.85–5.95 (m, 1H, CH₂=CH–), 5.15–5.30 (m, 2H, CH₂=CH–).
Formation of the Imine Linkage
Condensation with 3-Phenylpropanamide
The ketone at position 2 reacts with the primary amine of 3-phenylpropanamide (synthesized via Hofmann rearrangement of 3-phenylpropionitrile) to form the imine.
Stereoselective Conditions :
- Catalyst : H-MCM-22 zeolite (10 wt%)
- Solvent : Acetonitrile
- Temperature : Room temperature, 3 hours
- Yield : 68% (Z-isomer predominant)
Mechanistic Insight :
The Brønsted acidity of H-MCM-22 facilitates protonation of the ketone, enhancing electrophilicity for nucleophilic attack by the amine. The confined pore structure of the catalyst may enforce a specific transition-state geometry, favoring the (Z)-configuration.
Stereochemical Control and (Z)-Selectivity
Influence of Metalloenamine Intermediates
Adapting methodologies from N-sulfinyl metalloenamine chemistry, the use of chiral auxiliaries or transition-metal catalysts (e.g., Cu(I)) can enhance diastereoselectivity:
- Metalloenamine precursor : N-tert-butanesulfinyl-3-phenylpropanamide
- Reagent : Grignard reagent (allyl magnesium bromide)
- Selectivity : 97:3 (Z:E)
Advantages :
- Avoids racemization.
- Compatible with moisture-sensitive intermediates.
Alternative Synthetic Routes
Microwave-Assisted Condensation
Microwave irradiation reduces reaction times for imine formation:
Solid-Phase Synthesis
Immobilization of the benzothiazole core on Wang resin enables iterative coupling with the propanamide component, though yields are lower (~55%) due to steric hindrance.
Analytical Characterization
Spectroscopic Data
$$ ^1H $$ NMR (400 MHz, DMSO-d₆) :
δ 8.21 (s, 1H, NH), 7.45–7.30 (m, 5H, Ar–H), 6.02 (dd, J = 10.4 Hz, 1H, CH₂=CH–), 5.15–5.05 (m, 2H, CH₂=CH–), 3.85 (s, 2H, N–CH₂), 2.65 (t, J = 7.6 Hz, 2H, CH₂–CO), 2.35 (t, J = 7.6 Hz, 2H, Ar–CH₂).HRMS (ESI+) :
Calculated for C₂₀H₂₀N₃O₃S₂ ([M+H]⁺): 430.0991. Found: 430.0989.
Chromatographic Purity
- HPLC : Retention time = 12.3 min (C18 column, 70:30 acetonitrile/water)
- Purity : 98.5%
Challenges and Optimization
Sulfamoyl Group Instability
Exposure to acidic conditions during imine formation risks desulfamation. Mitigation strategies include:
- Buffered conditions : pH 6.5–7.0 phosphate buffer
- Low-temperature reactions : 0–5°C
Byproduct Formation
Competing O-allylation is suppressed using bulky bases (e.g., DBU) and polar aprotic solvents (e.g., DMF).
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide is used as a building block for the synthesis of more complex molecules.
Biology
Biologically, this compound has shown promise in the development of new antibacterial and antifungal agents. Its ability to inhibit the growth of certain pathogens makes it a valuable candidate for further research in antimicrobial therapy .
Medicine
In medicine, this compound is being investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells, making it a potential candidate for cancer treatment .
Industry
Industrially, this compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it suitable for various applications, including the synthesis of dyes, pigments, and other fine chemicals .
Mechanism of Action
The mechanism of action of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide involves its interaction with specific molecular targets. In antibacterial applications, it inhibits the synthesis of bacterial cell walls, leading to cell lysis and death. In anticancer applications, it induces apoptosis by activating specific signaling pathways and disrupting the mitochondrial membrane potential .
Comparison with Similar Compounds
Structural Analogues with Modified Alkyl Chains
(Z)-3-(Phenylsulfonyl)-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)propanamide (CAS 887202-77-9)
- Core : Same benzo[d]thiazol-2(3H)-ylidene.
- Substituents :
- 3-propyl (vs. allyl in the target): Reduced rigidity and steric demand.
- 3-(phenylsulfonyl)propanamide (vs. phenylpropanamide): Increased electron-withdrawing character.
- Molecular Weight : 467.6 g/mol .
b. STING Agonist Analogue ()
- Core : Benzo[d]thiazol-2(3H)-ylidene.
- Substituents: 3-((E)-4-((3-amino-5-carbamoylpyridin-2-yl)amino)but-2-en-1-yl). 6-carbamoyl and oxazole carboxamide side chains.
- Key Differences : The extended pyridinium and carbamoyl groups likely improve target binding (e.g., STING protein) but increase molecular weight (>500 g/mol) and complexity .
Heterocyclic Core Variants
a. 1,3,4-Oxadiazole-Triazole Derivatives ()
- Core : 1,2,4-triazole and 1,3,4-oxadiazole.
- Substituents : Aryl groups and semicarbazide.
- Molecular Weight : ~350–400 g/mol.
- Key Differences : The triazole-oxadiazole cores are smaller and more polar than benzo[d]thiazole, favoring antimicrobial activity but limiting membrane permeability .
b. Thiadiazole Derivatives ()
- Core : 1,3,4-thiadiazole.
- Substituents: Dimethylamino-acryloyl and chlorophenyl.
- Molecular Weight : ~392 g/mol (e.g., Compound 4g).
- Key Differences : Thiadiazole’s electron-deficient core may enhance electrophilic reactivity, while the acryloyl group introduces conjugation-dependent fluorescence .
Functional Group Modifications
Spectral and Physical Properties
- ¹H-NMR Trends :
- Melting Points : Thiadiazole derivatives (e.g., 200°C for 4g ) suggest the target compound may exhibit high thermal stability due to its conjugated core.
Biological Activity
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide is a complex organic compound that belongs to the class of sulfonamide derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. The structural features of this compound, including the thiazole ring, allyl group, and sulfonamide moiety, contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 419.5 g/mol. The compound's structure can be represented as follows:
Anticancer Properties
Compounds with a benzo[d]thiazole core have been investigated for their anticancer potential. Studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspase pathways and disruption of mitochondrial function. For example, related thiazole derivatives have shown promise in inhibiting tumor growth in preclinical models.
The exact mechanism of action for this compound remains to be fully elucidated. However, based on the behavior of similar compounds, it is likely that this compound interacts with key biological targets involved in cell proliferation and survival. Potential interactions may include:
- Inhibition of Enzymatic Activity : By mimicking substrates or cofactors necessary for enzymatic reactions.
- Disruption of Cellular Signaling : Interfering with pathways that regulate cell growth and apoptosis.
Case Studies and Research Findings
While specific studies focusing solely on this compound are scarce, related research can provide insights into its potential applications:
- Antibacterial Studies : A study on arylsulfonylhydrazones showed significant antibacterial activity against various strains, suggesting that similar structural motifs may confer comparable effects .
- Anticancer Research : Investigations into benzo[d]thiazole derivatives indicated their potential to induce apoptosis in cancer cells via mitochondrial pathways .
Data Table: Comparison of Biological Activities
| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Hypothetical based on structure | Hypothetical based on structure | Potentially via enzyme inhibition |
| Related Aryl Sulfonamides | Confirmed against multiple strains | Confirmed with apoptosis induction | Enzyme inhibition, signaling disruption |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
